physicochemical properties of Iron(III) chloride hexahydrate for catalysis
physicochemical properties of Iron(III) chloride hexahydrate for catalysis
An In-depth Technical Guide to the Physicochemical Properties of Iron(III) Chloride Hexahydrate for Catalysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of iron(III) chloride hexahydrate (FeCl₃·6H₂O) and its applications as a versatile and efficient catalyst in organic synthesis. Its low cost, ready availability, and potent catalytic activity make it an important tool in both academic research and industrial processes.[1][2]
Core Physicochemical Properties
Iron(III) chloride hexahydrate is a yellow-brown, crystalline solid that is highly hygroscopic, meaning it readily absorbs moisture from the air.[3][4] Its catalytic activity is primarily derived from its strong Lewis acidic nature.[5][6][7] The central iron(III) ion acts as an electron pair acceptor, enabling it to activate a wide range of substrates in organic transformations.[7] In aqueous solutions, it hydrolyzes to form a strongly acidic solution.[8][9]
Quantitative Data Summary
A summary of the key physicochemical properties of iron(III) chloride hexahydrate is presented below for easy reference.
| Property | Value |
| Chemical Formula | Cl₃FeH₁₂O₆ or FeCl₃·6H₂O |
| Molecular Weight | 270.3 g/mol [3] |
| Appearance | Yellow-brown crystalline lumps or solid[3][5] |
| Melting Point | 37 °C[3][5] |
| Boiling Point | 280-285 °C (decomposes)[3][5] |
| Density | 1.82 g/cm³[3][5] |
| Solubility in Water | 920 g/L (at 20 °C)[3][4] |
| Other Solubilities | Readily soluble in alcohols, ketones, ethers, acetone, and other polar/donor solvents.[5][10] Sparingly soluble in non-polar solvents like benzene (B151609) and hexane.[10] |
| pH of Aqueous Solution | 1.8 (10 g/L solution at 25 °C)[3] |
| Vapor Pressure | 1 mm Hg (at 194 °C)[3][4] |
| Crystal Structure | Monoclinic, with the iron center featuring an octahedral trans-[FeCl₂(H₂O)₄]⁺ complex[10] |
Catalytic Principles and Applications
The catalytic utility of FeCl₃·6H₂O stems from two primary chemical characteristics: its strong Lewis acidity and its oxidizing potential. These properties enable it to catalyze a wide array of important organic reactions.
Key applications include:
-
Friedel-Crafts Reactions: It is a cornerstone catalyst for Friedel-Crafts acylation and alkylation, essential for forming carbon-carbon bonds in aromatic systems.[3][5][7]
-
Chlorination of Aromatics: It serves as an effective catalyst for the electrophilic chlorination of aromatic compounds.[3]
-
Condensation Reactions: FeCl₃·6H₂O catalyzes multi-component reactions like the Biginelli reaction to form dihydropyrimidinones and the Pechmann condensation for the synthesis of coumarins.[1][2]
-
Protection Group Chemistry: It is highly efficient for the acetylation of alcohols, phenols, amines, and thiols, a common protection strategy in multi-step synthesis.[11][12][13]
-
Oxidations: It can be employed as an oxidant, for example, in the conversion of 1,4-dihydropyridines to their corresponding pyridine (B92270) derivatives.[3]
Experimental Protocols
The following sections provide detailed methodologies for representative catalytic experiments using iron(III) chloride hexahydrate.
General Experimental Workflow
A typical workflow for a reaction catalyzed by FeCl₃·6H₂O involves the dissolution of reactants, addition of the catalyst, monitoring the reaction, and subsequent workup and purification.
Protocol 1: Acetylation of a Primary Alcohol
This protocol describes a solvent-free, eco-efficient method for the acetylation of a generic primary alcohol using acetic anhydride (B1165640), catalyzed by FeCl₃·6H₂O.[12][13]
Materials:
-
Primary alcohol (e.g., benzyl (B1604629) alcohol)
-
Acetic anhydride (Ac₂O)
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
Round-bottom flask with magnetic stirrer
-
Drying tube
-
Standard workup and purification equipment
Procedure:
-
To a clean, dry round-bottom flask, add the primary alcohol (1.0 equiv).
-
Add acetic anhydride (1.2 equiv.) to the flask.
-
Add a catalytic amount of iron(III) chloride hexahydrate (0.2 mol %) to the mixture.
-
Seal the flask and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically rapid).
-
Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude acetylated product.
-
Purification is often not necessary due to the high efficiency, but the product can be further purified by column chromatography if required.[12]
Protocol 2: Pechmann Condensation for Coumarin (B35378) Synthesis
This protocol details the synthesis of 7-hydroxy-4-methylcoumarin from resorcinol (B1680541) and an acetoacetate (B1235776) ester, a reaction efficiently catalyzed by FeCl₃·6H₂O.[2]
Materials:
-
Resorcinol
-
Ethyl acetoacetate or Methyl acetoacetate
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
Toluene
-
Reaction flask with reflux condenser and heating mantle
Procedure:
-
In a round-bottom flask, combine resorcinol (1.0 equiv., e.g., 3 mmol) and the β-keto ester (1.0 equiv., e.g., 3 mmol).
-
Add the solvent (e.g., 10 mL of toluene).
-
Add iron(III) chloride hexahydrate (10 mol %) to the mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux.
-
Maintain the reflux with stirring for the required time (e.g., 4.5-16 hours), monitoring the reaction by TLC.[2]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting residue can be purified by recrystallization from an appropriate solvent system (e.g., ethanol-water) or by column chromatography on silica (B1680970) gel to afford the pure coumarin product.[2]
Catalytic Mechanism: Lewis Acid Activation
The catalytic cycle typically begins with the activation of a substrate by the Lewis acidic iron center. In a Friedel-Crafts acylation, for example, the iron(III) chloride coordinates to the acyl halide, polarizing the carbonyl group and facilitating the formation of a highly electrophilic acylium ion intermediate.
This activation dramatically increases the electrophilicity of the acyl group, allowing it to be attacked by a nucleophile, such as an aromatic ring, to form the desired product. The catalyst is then regenerated to continue the cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Iron chloride hexahydrate | 10025-77-1 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. ProChem, Inc. Iron (III) Chloride Hexahydrate - Solution for Water Treatment [prochemonline.com]
- 6. Iron(III)Chloride hexahydrate [morphisto.de]
- 7. nbinno.com [nbinno.com]
- 8. The preparation method of iron chloride hexahydrate_Chemicalbook [chemicalbook.com]
- 9. The hydrolysis of iron(III) chloride | MEL Chemistry [melscience.com]
- 10. Ferric chloride hexahydrate | 10025-77-1 | Benchchem [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benthamdirect.com [benthamdirect.com]
- 13. Iron (III) chloride hexahydrate as a highly efficient catalyst for acetylation of protic nucleophiles with acetic anhydride under solvent-free conditions | Semantic Scholar [semanticscholar.org]
